1,4-Butanediol

Description

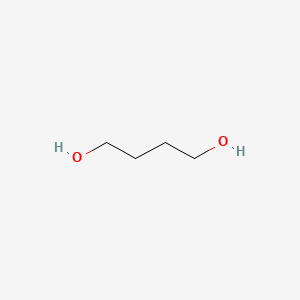

Structure

3D Structure

Properties

IUPAC Name |

butane-1,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c5-3-1-2-4-6/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERYXYBDKMZEQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2, Array | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | 1,4-BUTANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8344 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | 1,4-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1104 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | 1,4-Butanediol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/1,4-Butanediol | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28324-25-6, 25190-06-1 | |

| Details | Compound: Polytetramethylene glycol | |

| Record name | 1,4-Butanediol, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28324-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Polytetramethylene glycol | |

| Record name | Polytetramethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25190-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2024666 | |

| Record name | 1,4-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,4-butanediol appears as odorless colorless liquid or solid (depending upon temperature). (USCG, 1999), Liquid, Colorless liquid; [Hawley] Hygroscopic; [CAMEO] Colorless liquid or yellow melt; mp 19-20 deg C; [MSDSonline], COLOURLESS VISCOUS LIQUID. | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | 1,4-BUTANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8344 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | 1,4-Butanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | 1,4-Butanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2812 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | 1,4-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1104 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

446 °F at 760 mmHg (NTP, 1992), 229.5 °C, 228 °C | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |

| Record name | 1,4-BUTANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8344 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |

| Record name | 1,4-Butanediol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01955 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |

| Record name | 1,4-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |

| Record name | 1,4-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1104 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

247 °F (NTP, 1992), 121 °C, 134 °C (273 °F) - closed cup, 250 °F (121 °C) - open cup, 121 °C o.c. | |

| Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-21 | |

| Record name | 1,4-BUTANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8344 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-21 | |

| Record name | 1,4-Butanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2812 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-21 | |

| Record name | 1,4-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-21 | |

| Record name | 1,4-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1104 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), In water, 1.0X10+6 mg/L at 20 °C /miscible/, Miscible in water, Soluble in water, Readily soluble in water, For more Solubility (Complete) data for 1,4-Butanediol (7 total), please visit the HSDB record page., Solubility in water: miscible | |

| Details | Grafje H et al; Butanediols, Butenediol, and Butynediol. Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (1999-2017). New York, NY: John Wiley & Sons. Online Posting Date: 15 Jun 2000 | |

| Record name | 1,4-BUTANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8344 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Grafje H et al; Butanediols, Butenediol, and Butynediol. Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (1999-2017). New York, NY: John Wiley & Sons. Online Posting Date: 15 Jun 2000 | |

| Record name | 1,4-Butanediol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01955 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Grafje H et al; Butanediols, Butenediol, and Butynediol. Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (1999-2017). New York, NY: John Wiley & Sons. Online Posting Date: 15 Jun 2000 | |

| Record name | 1,4-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Grafje H et al; Butanediols, Butenediol, and Butynediol. Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (1999-2017). New York, NY: John Wiley & Sons. Online Posting Date: 15 Jun 2000 | |

| Record name | 1,4-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1104 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.017 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0171 g/cu cm at 20 °C, Relative density (water = 1): 1.02 | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |

| Record name | 1,4-BUTANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8344 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |

| Record name | 1,4-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |

| Record name | 1,4-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1104 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.1 (Air = 1), Relative vapor density (air = 1): 3.1 | |

| Details | Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 12th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2012., p. V2: 723 | |

| Record name | 1,4-BUTANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8344 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 12th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2012., p. V2: 723 | |

| Record name | 1,4-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 12th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2012., p. V2: 723 | |

| Record name | 1,4-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1104 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 1 mmHg at 100 °F (NTP, 1992), 0.01 [mmHg], 0.0105 mm Hg at 25 °C, Vapor pressure, Pa at 38 °C: | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989., p. 269 | |

| Record name | 1,4-BUTANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8344 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989., p. 269 | |

| Record name | 1,4-Butanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2812 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989., p. 269 | |

| Record name | 1,4-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989., p. 269 | |

| Record name | 1,4-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1104 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Min purity (by GLC) 99% | |

| Details | Kirk-Othmer. Concise Encyc Chem Tech 1985 p.20 | |

| Record name | 1,4-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, oily liquid, Colorless liquid, Colorless, viscous liquid or crystals; to needles on chilling | |

CAS No. |

110-63-4, 732189-03-6 | |

| Record name | 1,4-BUTANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8344 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Butanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Butanediol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01955 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,4-BUTANEDIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Butanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Butanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BUTANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XOO2LE6G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1104 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

61 °F (NTP, 1992), 20.43 °C, 20 °C | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |

| Record name | 1,4-BUTANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8344 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |

| Record name | 1,4-Butanediol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01955 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |

| Record name | 1,4-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |

| Record name | 1,4-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1104 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis and Production Methodologies of 1,4 Butanediol

Traditional Chemical Synthesis Routes for 1,4-Butanediol Production

The industrial production of this compound has historically been dominated by several key chemical processes, each with its own set of advantages and challenges. These methods primarily rely on petrochemical feedstocks.

The Reppe Process and its Modern Adaptations

The Reppe process, developed in the 1930s, is one of the earliest and most established methods for BDO production. researchgate.net It involves a two-step synthesis: the first step is the reaction of acetylene (B1199291) with formaldehyde (B43269) to produce 1,4-butynediol, followed by the hydrogenation of the butynediol intermediate to yield this compound. nih.gov This process is particularly prevalent in regions with access to abundant and inexpensive coal resources, which can be used to produce the necessary acetylene feedstock. kaist.ac.kracs.org

The fundamental reactions in the Reppe process are as follows:

Ethynylation: HC≡CH + 2CH₂O → HOCH₂C≡CCH₂OH

Hydrogenation: HOCH₂C≡CCH₂OH + 2H₂ → HOCH₂(CH₂)₂CH₂OH

Modern adaptations to the classical Reppe process have focused on improving efficiency and safety. These include the transition from fixed-bed reactors to suspension or slurry-bed reactors for the ethynylation step. nih.gov Catalyst development has also been a key area of advancement, moving from large particle silica (B1680970) carriers to finer, more active catalyst systems. nih.gov The hydrogenation step has also seen optimization, with both one-step and multi-step hydrogenation processes being employed, utilizing catalysts such as nickel-based systems on supports like alumina (B75360) or silica gel. nih.gov

Maleic Anhydride (B1165640) Hydrogenation Pathways for this compound

Another significant conventional route for BDO production involves the hydrogenation of maleic anhydride. researchgate.net This method offers an alternative to the acetylene-based Reppe process and can be carried out through two primary pathways:

Direct Hydrogenation: In this process, maleic anhydride is directly hydrogenated to this compound. This route can also co-produce valuable byproducts such as γ-butyrolactone (GBL) and tetrahydrofuran (B95107) (THF). sigmaaldrich.com

Esterification followed by Hydrogenation (Davy Process): This widely used process, often referred to as the Davy process, involves the esterification of maleic anhydride with an alcohol (like methanol) to form a dialkyl maleate (B1232345) (e.g., dimethyl maleate). researchgate.netsigmaaldrich.com This ester is then hydrogenated to produce this compound. sigmaaldrich.com

The choice of catalyst is critical in these processes, with copper-based catalysts often being favored.

Other Conventional Catalytic Approaches in this compound Synthesis

Beyond the Reppe and maleic anhydride processes, other conventional catalytic methods for BDO synthesis have been developed and industrialized:

Propylene (B89431) Oxide Process: This route involves the isomerization of propylene oxide to allyl alcohol. sigmaaldrich.com The allyl alcohol is then subjected to hydroformylation, followed by hydrogenation to yield this compound. nih.govgreencarcongress.com

Butadiene-based Processes: Mitsubishi Chemical developed a process that utilizes butadiene and acetic acid as raw materials. sigmaaldrich.com The process involves the acetoxylation of butadiene to form 1,4-diacetoxy-2-butene, which is then hydrogenated and hydrolyzed to produce this compound. ed.ac.uk Another butadiene-based route involves the chlorination of butadiene. sigmaaldrich.com

Interactive Data Table: Comparison of Traditional this compound Synthesis Routes

| Process | Primary Raw Materials | Key Intermediates | Catalyst Examples |

| Reppe Process | Acetylene, Formaldehyde | 1,4-Butynediol | Copper acetylide (ethynylation), Nickel-based (hydrogenation) |

| Maleic Anhydride Hydrogenation | Maleic Anhydride, Hydrogen | γ-Butyrolactone (in direct hydrogenation), Dialkyl maleate (in Davy process) | Copper-based catalysts |

| Propylene Oxide Process | Propylene Oxide, Synthesis Gas (CO, H₂) | Allyl Alcohol, 4-Hydroxybutyraldehyde | Rhodium-based (hydroformylation), Nickel or Copper (hydrogenation) |

| Butadiene-Acetic Acid Process | Butadiene, Acetic Acid, Oxygen | 1,4-Diacetoxy-2-butene, 1,4-Diacetoxybutane | Palladium-Tellurium on Carbon (acetoxylation) |

Bio-based Production Strategies for this compound

In response to growing environmental concerns and the desire for sustainable manufacturing, significant research has focused on developing bio-based routes to this compound. These methods utilize renewable feedstocks, such as sugars, and employ engineered microorganisms as cellular factories.

Metabolic Engineering of Microorganisms for this compound Biosynthesis

No known natural microorganism produces this compound. sigmaaldrich.com Therefore, the biosynthesis of BDO relies on the principles of metabolic engineering, where microorganisms are genetically modified to introduce novel metabolic pathways capable of converting central metabolites into the desired product. nih.gov The primary precursor for many engineered BDO pathways is succinyl-CoA, a key intermediate in the citric acid cycle (TCA cycle). nih.gov

Several biosynthetic pathways have been designed and implemented in various microorganisms, including bacteria and yeast. greencarcongress.com These pathways typically involve the introduction of a series of heterologous genes encoding the necessary enzymes to convert a starting metabolite, such as succinyl-CoA or α-ketoglutarate, into this compound. nih.govnih.gov The successful implementation of these pathways requires careful consideration of enzyme selection, pathway balancing, and optimization of the host organism's metabolism to channel carbon flux towards BDO production.

Escherichia coli has been a primary workhorse for the metabolic engineering of this compound due to its well-understood genetics and physiology, and its ability to be readily engineered. nih.gov Researchers have successfully engineered E. coli to produce BDO from renewable feedstocks like glucose and xylose. researchgate.net

Key strategies for enhancing BDO production in engineered E. coli include:

Pathway Construction and Optimization: This involves identifying and introducing a set of enzymes to create a functional BDO production pathway. For instance, a common pathway starts with the conversion of succinyl-CoA to succinate (B1194679) semialdehyde, then to 4-hydroxybutyrate, which is subsequently converted to 4-hydroxybutyryl-CoA, 4-hydroxybutyraldehyde, and finally to this compound. nih.gov

Host Strain Engineering: To maximize BDO yield, the host E. coli strain is often modified to redirect carbon flow towards the BDO pathway and away from competing metabolic routes. This can involve deleting genes responsible for the production of byproducts like acetate (B1210297) and ethanol (B145695).

Redox and Cofactor Balancing: The biosynthesis of BDO is a reductive process that requires a significant amount of reducing equivalents, typically in the form of NADH or NADPH. researchgate.netgreencarcongress.com Engineering the central metabolism of E. coli to generate more of these cofactors is a crucial aspect of improving BDO production.

Fed-batch Fermentation: To achieve high titers of BDO, engineered E. coli strains are often cultivated in fed-batch fermenters. This allows for the controlled feeding of nutrients, which helps to maintain optimal conditions for cell growth and product formation over an extended period. researchgate.net

Interactive Data Table: Examples of Engineered E. coli for this compound Production

| Engineered Strain Strategy | Key Genetic Modifications/Introduced Enzymes | Feedstock | Achieved Titer | Reference |

| Succinyl-CoA to BDO Pathway | Introduction of genes for succinate semialdehyde dehydrogenase, 4-hydroxybutyrate dehydrogenase, 4-hydroxybutyryl-CoA transferase, 4-hydroxybutyryl-CoA reductase, and alcohol dehydrogenase. | Glucose | 18 g/L | researchgate.netsigmaaldrich.com |

| α-Ketoglutarate to BDO Pathway | Introduction of α-ketoglutarate decarboxylase in addition to the enzymes for the 4-hydroxybutyrate pathway. | Glucose | Not specified in detail, but pathway constructed. | nih.gov |

| Whole-cell Biocatalysis | Carboxylic acid reductase and ethanol dehydrogenase expressed in E. coli. | Succinic Acid | 1.555 g/L in a 5L fermenter | greencarcongress.com |

| Autonomous Production | Quorum-sensing based control of the BDO biosynthesis pathway. | D-xylose | Not specified, focused on autonomous control. | researchgate.net |

Clostridia C4 Pathways in this compound Biosynthesis

The biosynthesis of this compound (1,4-BDO) has been explored through various metabolic routes, with particular attention given to the native C4 pathways in Clostridia. tandfonline.comdoaj.org These microorganisms naturally produce crotonyl-CoA, a key intermediate in their C4 metabolism, which can be redirected towards the synthesis of 1,4-BDO. tandfonline.comresearchgate.net This approach is considered potentially advantageous due to factors related to cellular energy conservation and a higher theoretical yield compared to other biosynthetic pathways. tandfonline.comdoaj.org

The core strategy involves introducing a specific enzyme, 4-hydroxybutyryl-CoA dehydratase (4HBD), into a Clostridium strain. tandfonline.com This enzyme diverts the metabolic flux from crotonyl-CoA to produce 4-hydroxybutyryl-CoA, a direct precursor to 1,4-BDO. In one study, researchers tested the feasibility of this pathway by introducing a single 4HBD gene into Clostridium acetobutylicum, a species that natively produces both the C4 intermediate and a range of aldehyde/alcohol dehydrogenases (AdhE) necessary for the final conversion steps. doaj.orgresearchgate.net

To optimize production, different 4HBD genes were screened. The Cbei-2100 gene, sourced from Clostridium beijerinckii, proved to be the most effective, initially yielding 0.066 mg/mL of 1,4-BDO. doaj.orgresearchgate.net Further metabolic engineering efforts focused on blocking the competing pathway that leads to butanol, the main product of C. acetobutylicum. While attempts to disrupt the butyryl-CoA dehydrogenase (Bcd) were unsuccessful, inactivating the coupled electron-transferring flavoprotein (EtfA) significantly enhanced 1,4-BDO production, increasing the titer to 0.182 mg/mL. tandfonline.comdoaj.orgresearchgate.net This research demonstrated the viability of producing 1,4-BDO through the Clostridia C4 pathway, establishing a new, more energy-efficient route for biosynthesis based on reverse β-oxidation starting from acetyl-CoA. tandfonline.com

Table 1: Genetic Modifications in Clostridium acetobutylicum for 1,4-BDO Production

| Genetic Modification | Key Enzyme/Gene Targeted | Resulting 1,4-BDO Titer | Reference |

|---|---|---|---|

| Pathway Introduction | Expression of 4-hydroxybutyryl-CoA dehydratase (4HBD) from C. beijerinckii | 0.066 mg/mL | researchgate.net, doaj.org |

| Competing Pathway Disruption | Inactivation of electron-transferring flavoprotein (EtfA) | 0.182 mg/mL | tandfonline.com, researchgate.net |

Pseudomonas putida Metabolism of this compound for Bioproduction

Pseudomonas putida, particularly the KT2440 strain, has been investigated for its ability to metabolize this compound, which provides insights for its potential use in bioproduction and bio-upcycling of plastic monomers. nih.govnih.gov Wildtype P. putida KT2440 can utilize 1,4-BDO as a sole carbon source, but its growth is very slow. nih.govnih.gov To enhance this capability, researchers have employed adaptive laboratory evolution (ALE), which has led to the isolation of mutant strains with significantly improved growth rates and yields on 1,4-BDO. nih.gov

Genomic and proteomic analyses of these evolved strains have revealed the metabolic basis for efficient 1,4-BDO catabolism. nih.gov The initial step is the oxidation of 1,4-BDO to 4-hydroxybutyrate. nih.govnih.gov This conversion is primarily carried out by highly expressed dehydrogenase enzymes located within the PP_2674-2680 ped gene cluster. nih.govnih.gov

The resulting 4-hydroxybutyrate can then be processed through three distinct metabolic pathways: nih.govnih.gov

Oxidation to succinate. nih.govnih.gov

CoA activation followed by oxidation to succinyl-CoA. nih.govnih.gov

Beta-oxidation, yielding glycolyl-CoA and acetyl-CoA. nih.govnih.gov

A key finding in the evolved strains was a mutation in a transcriptional regulator (PP_2046). nih.govnih.gov This regulator controls an operon that encodes for genes related to beta-oxidation and an alcohol dehydrogenase. Deletion of either this regulator or the alcohol dehydrogenase completely halted 1,4-BDO uptake and growth. nih.gov By applying reverse engineering, the native regulator was replaced with a synthetic promoter to overexpress the downstream operon (PP_2047-2051), which successfully enhanced the strain's growth on 1,4-BDO. nih.govnih.gov This work provides a deeper understanding of the microbial metabolism of 1,4-BDO in P. putida, enabling more efficient valorization of this chemical. nih.gov

Genetic and Enzyme Engineering for Optimizing this compound Biosynthesis Pathways

Optimizing microbial strains for efficient 1,4-BDO production relies heavily on targeted genetic and enzyme engineering strategies. researchgate.net These strategies aim to enhance the performance of the biosynthetic pathway, increase precursor availability, and minimize the formation of byproducts. acs.org

A primary approach is the introduction and optimization of key pathway enzymes. In Clostridium acetobutylicum, screening five different 4HBD genes led to the selection of the most effective one from C. beijerinckii. tandfonline.com In another study, optimizing the expression levels of a dual-enzyme pathway involving carboxylic acid reductase and ethanol dehydrogenase resulted in a 318% increase in 1,4-BDO titer. researchgate.net Further engineering of the rate-limiting enzyme, MmCAR, enhanced its catalytic efficiency (kcat/KM) by 50% and boosted the 1,4-BDO titer by an additional 46.7%. researchgate.net

Another critical strategy is the elimination of competing metabolic pathways. To increase the flux towards 1,4-BDO in C. acetobutylicum, the etfA gene, which is part of the butanol production pathway, was disrupted. tandfonline.com This single knockout significantly redirected metabolism, leading to a substantial increase in 1,4-BDO accumulation. researchgate.net

Addressing cofactor limitations is also essential. The biosynthesis of 1,4-BDO is a reductive process that requires cofactors like NADPH and ATP. Establishing a cycling system for these cofactors was shown to increase 1,4-BDO production by 48.9%. researchgate.net In engineered E. coli, the host's metabolism was modified to enhance the anaerobic operation of the oxidative TCA cycle, thereby generating the necessary reducing power to drive the BDO pathway. researchgate.netnih.gov

Table 2: Examples of Genetic and Enzyme Engineering Strategies for 1,4-BDO Production

| Strategy | Microbial Host | Specific Modification | Impact on Production | Reference |

|---|---|---|---|---|

| Enzyme Optimization | E. coli | Optimization of expression levels of carboxylic acid reductase and ethanol dehydrogenase | 318% increase in titer | researchgate.net |

| Enzyme Engineering | E. coli | Engineering of rate-limiting enzyme MmCAR | 46.7% increase in titer | researchgate.net |

| Competing Pathway Disruption | C. acetobutylicum | Inactivation of the etfA gene | Increased production from 0.066 mg/mL to 0.182 mg/mL | researchgate.net |

| Cofactor Regeneration | E. coli | Establishment of NADPH and ATP cycling system | 48.9% increase in production | researchgate.net |

Computational and Systems Biology Approaches in Microbial Strain Design for this compound

The development of efficient microbial strains for 1,4-BDO production has been significantly accelerated by computational and systems biology approaches. researchgate.neted.ac.uk These methods are integral to the Design-Build-Test-Learn (DBTL) cycle of metabolic engineering, allowing for the rational design of genetic modifications. nih.gov

A key computational tool is the use of pathway-identification algorithms. These algorithms can elucidate numerous potential biosynthetic pathways from central metabolites to a target molecule like 1,4-BDO. researchgate.netnih.gov For instance, the SimPheny Biopathway Predictor software was used to identify all potential routes from E. coli's central metabolism to 1,4-BDO. researchgate.net These pathways can then be sorted and ranked based on various criteria, including the maximum theoretical yield, pathway length, number of non-native or novel enzymatic steps, and thermodynamic feasibility. researchgate.net This systematic evaluation helps prioritize the most promising pathways for experimental construction and testing. researchgate.net

Genome-scale metabolic models (GSMMs) are another critical component. researchgate.net These models allow for in silico simulation of metabolic fluxes under different genetic and environmental conditions. researchgate.net By using GSMMs, researchers can identify key gene knockouts and heterologous reactions needed to optimize production. researchgate.net For example, a GSMM of E. coli guided engineers to enhance the anaerobic operation of the oxidative TCA cycle, which was crucial for generating the reducing power needed for the BDO pathway. researchgate.netnih.gov This systems-based approach has been instrumental in designing strains that can produce non-native chemicals like 1,4-BDO. researchgate.neted.ac.uk

Utilization of Renewable Feedstocks for Bio-based this compound Production

The production of this compound is shifting from traditional petrochemical processes to more sustainable methods that utilize renewable feedstocks. europabio.orgcore.ac.uk This transition is driven by environmental concerns and the need to reduce dependence on fossil fuels. tandfonline.comresearchgate.net Bio-based production relies on the fermentation of carbohydrates by genetically engineered microorganisms. researchgate.netcore.ac.uk

A wide range of renewable raw materials can be used, including various sugars and lignocellulosic biomass. researchgate.netnih.gov The use of these feedstocks in a biorefinery setting can significantly reduce the environmental footprint of 1,4-BDO production. For example, one bio-based process is reported to achieve a 50% reduction in greenhouse gas emissions compared to its fossil-based alternative. europabio.org

The flexibility in feedstock is a key advantage of bio-based production. Engineered microbes have been developed to efficiently convert not only simple sugars like glucose but also other sugars such as xylose and sucrose (B13894), as well as complex mixed-sugar streams derived from the hydrolysis of biomass like wheat straw. researchgate.netnih.govnih.gov This adaptability makes it possible to integrate 1,4-BDO production into existing agricultural and biofuel infrastructures, such as sugar and ethanol facilities that can provide molasses as a low-cost feedstock. core.ac.uk

Sugar Fermentation for this compound Synthesis

Sugar fermentation is the cornerstone of bio-based this compound production. researchgate.netnih.gov Genetically engineered microorganisms, primarily Escherichia coli, are used as cell factories to convert various sugars directly into 1,4-BDO. researchgate.netnih.gov This bioprocess has been successfully scaled to commercial levels, demonstrating its viability as an alternative to petrochemical routes. nih.gov

The process can utilize a variety of sugar feedstocks. Dextrose (a form of glucose) is a common substrate, and commercial-scale production of bio-BDO from dextrose has been achieved. nih.govchemistryviews.org In addition to glucose, engineered strains have been developed to metabolize other sugars effectively. These include:

Sucrose : A readily available sugar from sources like sugarcane. researchgate.netnih.gov

Xylose : A five-carbon sugar that is a major component of lignocellulosic biomass. researchgate.netresearchgate.net

Mixed Sugars : Hydrolysates from biomass often contain a mixture of sugars, and strains capable of co-utilizing these sugars have been developed. researchgate.netnih.gov

Patented processes describe the fermentation of culture media containing specific mixtures of glucose and saccharose (sucrose) to produce 1,4-BDO. google.comgoogle.com For instance, a medium might contain 10-90% by weight of saccharose and 10-90% by weight of glucose. google.comgoogle.com The development of an integrated technology platform, encompassing enzyme and pathway engineering, metabolic network optimization, and efficient fermentation and recovery processes, has been crucial to achieving high-performance production from sugar feedstocks. nih.gov

Table 3: Microbial Strains and Renewable Feedstocks for 1,4-BDO Production

| Microbial Strain | Feedstock(s) | Production Context | Reference |

|---|---|---|---|

| Engineered Escherichia coli | Glucose, Xylose, Sucrose, Biomass Hydrolysate | Laboratory-scale, high-titer production (18 g/L) | researchgate.net, nih.gov |

| Engineered Escherichia coli | Dextrose | Commercial-scale production | nih.gov |

| Engineered Escherichia coli | Sugarcane Molasses | Design for commercial-scale facility | core.ac.uk |

| Engineered Escherichia coli | Glucose and Saccharose (Sucrose) mixtures | Patented fermentation process | google.com, google.com |

| Clostridium acetobutylicum | Glucose, Xylose | Laboratory-scale, pathway feasibility study | tandfonline.com, researchgate.net |

Succinic Acid Hydrogenation to this compound

A prominent bio-based route to this compound involves the catalytic hydrogenation of succinic acid, which can be produced on an industrial scale through the fermentation of renewable resources like sucrose, glycerol (B35011), and lignocellulose. rsc.orgresearchgate.net This process is considered a potentially sustainable alternative to fossil fuel-based methods. rsc.org

The conversion is typically not a single-step reaction but involves the formation of intermediates. A common strategy is a two-step process: first, the esterification of succinic acid with an alcohol (like methanol) to produce a dialkyl succinate, such as dimethyl succinate (DMS). rsc.orgscribd.com This intermediate is then hydrogenated to yield this compound. rsc.orgscribd.com

The choice of catalyst is critical for achieving high yield and selectivity.

Copper-based catalysts are widely regarded as efficient for this conversion. researchgate.net For instance, a novel CuFeAl catalyst has been reported to achieve a 91.2% yield of BDO from dimethyl succinate in a one-pot process, demonstrating excellent long-term stability over 500 hours. rsc.org The high dispersion of copper nanoparticles and a strong interaction between the copper, iron, and aluminum components were credited for this high performance. rsc.org

The reaction pathway often involves the initial hydrogenation of the succinic acid ester (like DMS) to GBL, which is then further hydrogenated to this compound. rsc.org

Lignocellulosic Biomass Conversion to this compound

Lignocellulosic biomass, comprised of non-edible plant materials like corn stover and wood chips, represents a vast and sustainable feedstock for chemical production. cloudfront.netchemcatbio.org The conversion of this biomass into this compound is a key focus of modern biorefinery research. mdpi.comresearchgate.net

The process generally begins with the breakdown of the complex lignocellulose structure into simpler sugars, such as xylose and glucose. cloudfront.net These sugars then serve as the substrate for fermentation by engineered microorganisms. cloudfront.net Scientists have successfully engineered strains of Escherichia coli to produce 1,4-BDO directly from these sugars. cloudfront.netacs.org One innovative synthetic pathway in E. coli accomplishes this conversion in just six steps, a significant improvement over older methods that required twenty steps. cloudfront.net This efficiency is partly achieved through a newly discovered xylose operon that effectively converts xylose into tricarboxylic acid (TCA) cycle compounds, which are precursors to BDO. cloudfront.net

An integrated biorefinery model using cardoon lignocellulosic biomass has been proposed to produce 8.0 kton/year of bio-BDO from 60 kton/year of biomass. mdpi.com This model highlights the potential for creating localized, sustainable supply chains. researchgate.net

Furfural-based Routes for this compound and Derivatives

Furfural (B47365), a chemical that can be derived from the hemicellulose component of biomass, offers another viable pathway to bio-based this compound. nih.govrsc.org This route typically involves several catalytic steps.

The process often starts with the conversion of furfural to its direct derivative, furan (B31954). nih.gov The furan is then subjected to reductive hydration to produce a mixture of this compound and Tetrahydrofuran (THF). nih.govresearchgate.net A study demonstrated the feasibility of this conversion with industrially acceptable performance over 2,000 hours of continuous operation using a carbon-supported Rhenium-Palladium (RePd) catalyst. nih.govresearchgate.net

The reaction scheme involves the hydrogenation of furan to dihydrofuran, followed by acid-catalyzed hydration and a final hydrogenation step to yield BDO. researchgate.net This process is considered economically viable at current market prices for furfural, BDO, and THF. nih.govresearchgate.net

Green Chemistry Principles in this compound Manufacturing

The application of green chemistry principles is revolutionizing the production of this compound, aiming to create more environmentally friendly and sustainable processes. europabio.orgrsc.org A primary focus is the transition from finite petrochemical feedstocks, such as acetylene and butane, to renewable, bio-based resources like sugars and biomass. researchgate.netchemistryforsustainability.orggoogle.com

Energy Efficiency and Carbon Footprint Reduction in this compound Production

A major driver for adopting bio-based routes is the significant reduction in energy consumption and greenhouse gas (GHG) emissions compared to conventional methods. cetjournal.it Traditional petrochemical processes for BDO production are known to be energy-intensive. cetjournal.it

Bio-based processes have demonstrated substantial improvements in their carbon footprint.

A biotechnology-derived process for producing 1,4-BDO directly from sugars can achieve a 50% reduction in GHG emissions compared to the fossil-based alternative. europabio.org

The Geno BDO™ process is estimated to result in a 90% reduction in carbon emissions. chemistryforsustainability.org

A biorefinery model converting cardoon lignocellulosic biomass to BDO calculated a carbon footprint of 2.82 kg CO₂ equivalent per kg of BDO for the entire cradle-to-gate process. mdpi.comresearchgate.net The biorefinery portion itself contributed only 0.813 kg CO₂eq/kg BDO. mdpi.comresearchgate.net

Reconfiguring conventional coal-to-BDO processes by integrating green hydrogen and renewable electricity can also lead to dramatic emissions reductions. One study showed that such a reconfiguration could increase the carbon utilization rate from 34.03% to 67.75% and reduce direct CO₂ emissions intensity from 3,847 kg/t BDO to 837 kg/t BDO. cetjournal.itcetjournal.it

Comparative Carbon Footprint of BDO Production

| Production Route | Feedstock | Reported Carbon Footprint Reduction / Value | Source |

|---|---|---|---|

| Biotechnology-derived Process | Sugars | 50% reduction vs. fossil alternative | europabio.org |

| Geno BDO™ Process | Plant Sugars | 90% reduction in carbon emissions | chemistryforsustainability.org |

| Cardoon Biorefinery | Lignocellulosic Biomass | 2.82 kg CO₂eq / kg BDO (cradle-to-gate) | mdpi.comresearchgate.net |

| Reconfigured Coal-to-BDO | Coal with Green H₂ & Renewable Energy | Direct CO₂ reduced from 3,847 to 837 kg/t BDO | cetjournal.itcetjournal.it |

Strategies for Byproduct Reduction in this compound Synthesis

Maximizing the yield of this compound requires minimizing the formation of unwanted byproducts. Common byproducts in BDO synthesis, particularly from succinic acid or furfural routes, include γ-butyrolactone (GBL) and tetrahydrofuran (THF). rsc.orgrsc.org

Several strategies are employed to enhance selectivity towards BDO:

Catalyst Design: The composition of the catalyst plays a crucial role. For the hydrogenation of succinic acid derivatives, the choice of metals and support material can steer the reaction towards BDO. For example, specific ratios in bimetallic catalysts like Cu-Pd have been shown to be optimal for BDO production, whereas the individual metals favor byproduct formation. acs.org

Process Parameter Optimization: Reaction conditions such as temperature, pressure, and solvent can be fine-tuned to favor the desired product. In the hydrogenation of dimethyl succinate, a segmented temperature-controlled approach has been used to first convert the starting material to GBL and then efficiently hydrogenate GBL to BDO, limiting further conversion to other byproducts. rsc.orgrsc.org

Metabolic Engineering: In bio-based routes using microorganisms, metabolic engineering strategies are key. acs.org By enhancing the activity of critical enzymes in the BDO synthesis pathway and reducing the expression of enzymes that lead to byproduct formation, the accumulation of BDO can be significantly improved. acs.org

Reaction Pathway Control: In some processes, byproducts can be recycled or are themselves valuable. For instance, in the furfural route, THF is a common co-product with its own industrial applications. researchgate.net However, when BDO is the sole target, conditions are optimized to prevent its dehydration into THF. rsc.org

Chemical Transformations and Derivatization of 1,4 Butanediol

Synthesis of γ-Butyrolactone (GBL) from 1,4-Butanediol

The conversion of this compound to γ-Butyrolactone is a significant industrial process, primarily achieved through catalytic dehydrogenation. google.com This transformation involves an intramolecular cyclization and oxidation.

The gas-phase dehydrogenation of BDO is the most common industrial route to GBL. The reaction is typically performed at temperatures between 180°C and 300°C. google.com The mechanism proceeds through two main steps over a metallic catalyst surface, most commonly copper-based. researchgate.netmdpi.com First, one of the primary alcohol groups of BDO is dehydrogenated to form the intermediate 4-hydroxybutanal. researchgate.netmdpi.comrsc.org This intermediate then undergoes a rapid intramolecular hemiacetalization to form 2-hydroxytetrahydrofuran, which is subsequently dehydrogenated to the final product, GBL. researchgate.netmdpi.com

Copper-based catalysts are widely favored for this process. researchgate.net The catalytic activity is often enhanced by the addition of other metal oxides, which can improve catalyst stability, surface area, and selectivity. researchgate.netresearchgate.net For instance, copper chromite catalysts have been shown to achieve near-quantitative conversion of BDO to GBL at temperatures around 195-200°C. mdma.chmdma.ch Other effective systems include copper supported on silica (B1680970) (Cu/SiO₂), ceria (Cu/CeO₂), and mixed oxides containing ZnO, Al₂O₃, and ZrO₂. google.comresearchgate.netmdpi.comrsc.org The choice of support and promoters significantly impacts catalyst performance; for example, ZrO₂ has been found to enhance the dehydrogenation ability of metallic copper, while Al₂O₃ can increase the catalyst's surface area. researchgate.net

Research has demonstrated high efficiency with various catalyst formulations. A 10 wt% copper-on-ceria catalyst showed 93% conversion of BDO with 98% selectivity to GBL at 240°C. rsc.org Similarly, a copper catalyst on a silica carrier achieved over 99.5% conversion and 97-98% selectivity at 210°C. google.com The stability of these catalysts is also a key factor, with some formulations maintaining high selectivity for extended periods on-stream. rsc.org

| Catalyst System | Reaction Temperature (°C) | BDO Conversion (%) | GBL Selectivity (%) | Source |

|---|---|---|---|---|

| Copper Chromite | 195-200 | 99 | ~99 | mdma.ch |

| 10 wt% Copper on Ceria | 240 | 93 | 98 | rsc.org |

| Copper on SiO₂ | 210 | >99.5 | 97-98 | google.com |

| CuO:ZnO:ZrO₂:Al₂O₃ (6:1:2:2) | Not Specified | High Activity | High Selectivity | researchgate.net |

| 12-crown-4-ether-assisted Cu/SiO₂ | 260 | High | High | mdpi.com |

While catalytic dehydrogenation is the dominant industrial method, GBL can also be synthesized from BDO through direct oxidation. mdma.ch This route involves the use of various oxidizing agents to achieve the conversion. erowid.org Examples of reagents used in laboratory-scale syntheses include sodium bromite (B1237846) (NaBrO₂) in the presence of a co-catalyst, which can yield high purity GBL at ambient temperatures. erowid.org Other oxidants such as potassium permanganate (B83412) and hydrogen peroxide have also been explored for this transformation. erowid.org The oxidation of primary alcohols to lactones is a well-established reaction, and in the case of BDO, the diol structure facilitates the formation of the cyclic ester, GBL. erowid.org For example, using calcium hypochlorite (B82951) in an acetonitrile (B52724) and acetic acid solvent system has been reported as a potentially useful transformation method. mdma.ch

Production of Tetrahydrofuran (B95107) (THF) from this compound

Tetrahydrofuran (THF) is another major chemical derived from this compound. It is widely used as an industrial solvent and a monomer for the synthesis of polymers like polytetramethylene ether glycol (PTMEG). google.comgoogle.com The primary route for this conversion is the acid-catalyzed dehydration of BDO. acs.org

The synthesis of THF from BDO is an intramolecular dehydration reaction, where a molecule of water is eliminated from the BDO molecule to form the cyclic ether. google.com This process requires an acid catalyst to facilitate the reaction. google.comacs.org

A variety of acid catalysts can be employed, ranging from homogeneous mineral acids like sulfuric acid to heterogeneous solid-acid catalysts. google.comgoogle.com While effective, the use of strong mineral acids like sulfuric acid presents challenges related to reactor corrosion and handling safety. google.comgoogle.com To overcome these issues, significant research has focused on developing solid-acid catalysts that are less corrosive, reusable, and easier to separate from the reaction mixture. google.com